molecular formula C6H11F2NO B13634015 (R)-2-((Difluoromethoxy)methyl)pyrrolidine

(R)-2-((Difluoromethoxy)methyl)pyrrolidine

Cat. No.: B13634015
M. Wt: 151.15 g/mol
InChI Key: PBWSPIRCCNCEFJ-RXMQYKEDSA-N
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Description

®-2-((Difluoromethoxy)methyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a difluoromethoxy methyl group. This compound is of interest in various fields such as medicinal chemistry and organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((Difluoromethoxy)methyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and difluoromethoxy methyl halides.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts and Reagents: Catalysts such as palladium or nickel complexes may be used to facilitate the reaction. Reagents like bases (e.g., sodium hydride) are often employed to deprotonate the starting materials.

Industrial Production Methods

In an industrial setting, the production of ®-2-((Difluoromethoxy)methyl)pyrrolidine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Purification Techniques: Employing purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-((Difluoromethoxy)methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a difluoromethoxy methyl ketone, while reduction could produce a difluoromethoxy methyl alcohol.

Scientific Research Applications

®-2-((Difluoromethoxy)methyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((Difluoromethoxy)methyl)pyrrolidine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence biochemical pathways related to its structural features, such as those involving pyrrolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((Difluoromethoxy)methyl)pyrrolidine: The enantiomer of the compound with similar but distinct properties.

    2-((Difluoromethoxy)methyl)pyrrolidine: The racemic mixture of the compound.

    Other Pyrrolidine Derivatives: Compounds with different substituents on the pyrrolidine ring.

Uniqueness

®-2-((Difluoromethoxy)methyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the difluoromethoxy methyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

(2R)-2-(difluoromethoxymethyl)pyrrolidine

InChI

InChI=1S/C6H11F2NO/c7-6(8)10-4-5-2-1-3-9-5/h5-6,9H,1-4H2/t5-/m1/s1

InChI Key

PBWSPIRCCNCEFJ-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@H](NC1)COC(F)F

Canonical SMILES

C1CC(NC1)COC(F)F

Origin of Product

United States

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